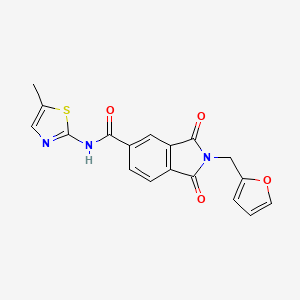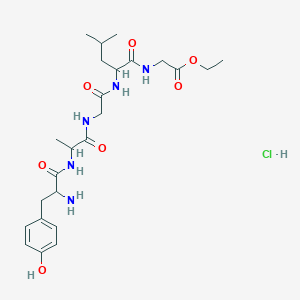
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine (DBTD) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DBTD is a triazole-based compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the formation of a complex with metal ions, such as copper ions. This complex formation can lead to the generation of reactive oxygen species, which can induce cell death in cancer cells. Furthermore, the interaction of N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine with metal ions can lead to changes in the redox status of the cell, which can affect various cellular processes.
Biochemical and Physiological Effects
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has also been shown to induce apoptosis, which is a form of programmed cell death. Furthermore, N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has several advantages for use in lab experiments, including its high selectivity and sensitivity for metal ions, its low toxicity, and its ease of synthesis. However, N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine also has some limitations, including its poor solubility in water, which can limit its use in biological applications.
Orientations Futures
There are several future directions for the study of N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine, including the development of new synthesis methods that can improve the yield and purity of N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine, the investigation of the mechanism of action of N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine in more detail, and the exploration of new applications for N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine in scientific research. Furthermore, the use of N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine in combination with other compounds or therapies may enhance its anticancer activity and reduce its toxicity.
Méthodes De Synthèse
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine can be synthesized using various methods, including the reaction of 1,2,4-triazole-3,5-diamine with benzyl chloride in the presence of a base, or the reaction of 3,5-diamino-1,2,4-triazole with benzyl bromide. The yield of N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has been studied for its potential applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a corrosion inhibitor, and as a potential antitumor agent. N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has been shown to selectively bind to copper ions, which makes it a promising candidate for the detection of copper ions in biological samples. N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has also been shown to inhibit the corrosion of steel in acidic solutions, which makes it a potential candidate for use in the oil and gas industry. Furthermore, N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit antitumor activity in vitro, which makes it a potential candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
3-N,5-N-dibenzyl-1H-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-3-7-13(8-4-1)11-17-15-19-16(21-20-15)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKNFUROEZDESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NN2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153462.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5153469.png)


![3-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5153510.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5153517.png)
![1-benzyl-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5153518.png)
![4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)



![5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B5153559.png)
![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153579.png)